2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4/c1-27-16-8-4-14(5-9-16)21-17(24)12-22-10-11-23(19(26)18(22)25)15-6-2-13(20)3-7-15/h2-11H,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFIKJKLRGOSGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(3,4-Dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide
- Key Difference : The 4-methoxyphenyl group in the target compound is replaced with a 3,4-dimethoxyphenyl group.
- Activity: Dimethoxy analogs in related scaffolds (e.g., pyrazolo[3,4-d]pyrimidines) show improved binding to adenosine receptors but lower selectivity compared to monosubstituted derivatives .
2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide
- Key Difference: The dihydropyrazine core is replaced with a pyrazolo[3,4-d]pyrimidinone system.
- Impact : The pyrazolo-pyrimidine core enhances π-π stacking interactions in kinase-binding pockets but reduces solubility due to increased hydrophobicity .
- Activity : Pyrazolo-pyrimidine derivatives exhibit IC₅₀ values <100 nM for EGFR inhibition, whereas dihydropyrazine analogs are less potent (IC₅₀ ~500 nM) .
Pharmacological and Physicochemical Comparisons
Functional Group Variations in Acetamide Side Chains
2-((1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Key Difference : The acetamide oxygen is replaced with a sulfur atom, and the methoxy group is substituted with trifluoromethoxy.
- Impact : Sulfur introduces greater metabolic stability but reduces hydrogen-bonding capacity. Trifluoromethoxy enhances lipophilicity and CNS penetration.
- Activity : Thioacetamide derivatives show prolonged half-lives (>6 hours in vivo) but lower bioavailability (~40%) compared to oxygen analogs .
Key Research Findings and Limitations
- Structural Insights : The dihydropyrazine core in the target compound offers a balance between rigidity and solubility, but its diketone moiety may lead to oxidative degradation under acidic conditions .
- Limitations : Lack of direct bioactivity data for the target compound necessitates extrapolation from analogs. Fluorophenyl groups generally improve target affinity but may increase toxicity risks .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
